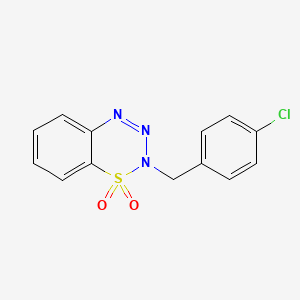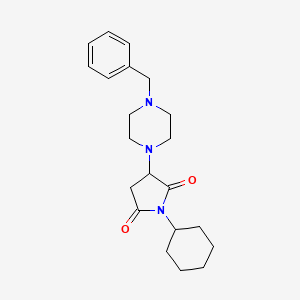
3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The structure of similar compounds was investigated by X-ray crystallography . The structure reveals that the pyrazine ring is in a chair conformation .Chemical Reactions Analysis
The synthesis process involves reductive amination and interaction with Grignard reagents .Applications De Recherche Scientifique
Anticonvulsant Properties
Research has demonstrated the significant anticonvulsant properties of compounds related to 3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione. Studies have shown that these compounds exhibit potent anticonvulsant activity in various models, indicating their potential use in managing epilepsy and other seizure-related disorders. For instance, Malik, Ahuja, Sahu, and Khan (2014) in their study found that 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione displayed strong anticonvulsant effects with less neurotoxicity compared to traditional antiepileptic drugs (Malik et al., 2014). Additionally, Obniska et al. (2005) synthesized derivatives of this compound and tested them for anticonvulsant activity, further supporting its potential use in treating seizures (Obniska et al., 2005).
Receptor Activity
Studies also indicate the involvement of these compounds in receptor activity, particularly concerning serotonin (5-HT) receptors. Obniska, Pawłowski, Kołaczkowski, Czopek, Duszyńska, Kłodzińska, Tatarczyńska, and Chojnacka-wójcik (2003) synthesized derivatives of this compound and observed their interaction with 5-HT1A and 5-HT2A receptors, suggesting potential applications in neurological and psychiatric conditions (Obniska et al., 2003).
Antimicrobial Properties
Compounds structurally similar to this compound have shown antimicrobial properties. For example, Merugu, Ramesh, and Sreenivasulu (2010) reported the synthesis of benzyl piperazine derivatives with pyrimidine and isoindolinedione, which demonstrated significant antibacterial activity (Merugu et al., 2010).
Molecular Structure and Reactivity Studies
Detailed molecular structure and chemical reactivity studies of these compounds have been conducted, offering insights into their potential applications in drug design and material sciences. Ranjith, Panicker, Sureshkumar, Armaković, Armaković, Alsenoy, and Anto (2022) explored the molecular structure and reactivity of a related compound, contributing to the understanding of its stability and potential uses in treating cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its antimicrobial activity .
Biochemical Pathways
Similar compounds have been found to exhibit significant antibacterial and antifungal activity, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity, suggesting that they may lead to the death of these organisms .
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20-15-19(21(26)24(20)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1,3-4,7-8,18-19H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPQXOZXMBBHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)
![9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2427179.png)
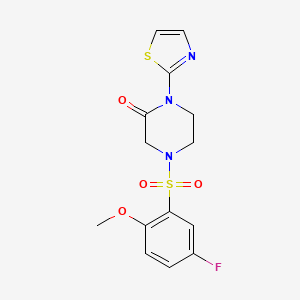


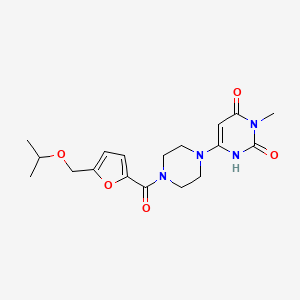
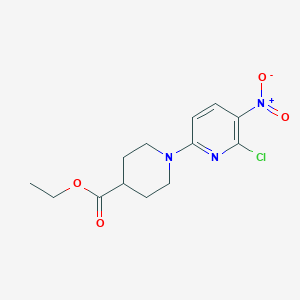

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)

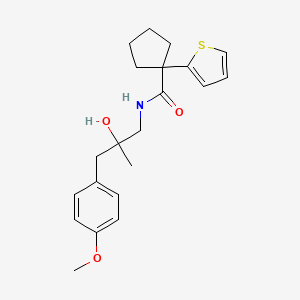
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)
